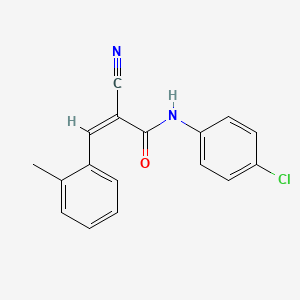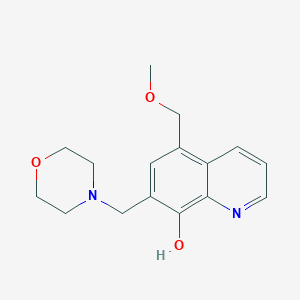
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol is a synthetic organic compound with a molecular formula of C14H16N2O2It is particularly noted for its role as an inhibitor of UDP-Glucose glycoprotein glucosyltransferase (UGGT), an enzyme involved in the quality control of glycoprotein folding in the endoplasmic reticulum .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through a Mannich reaction, involving formaldehyde, morpholine, and the quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反応の分析
Types of Reactions
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the morpholin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methoxymethyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as an inhibitor of UGGT, which is involved in glycoprotein folding quality control.
Medicine: Potential therapeutic applications in treating diseases related to glycoprotein misfolding, such as certain cancers and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by binding to a conserved surface motif on UGGT, inhibiting its activity. This binding is competitive with the substrate N-glycan, preventing the proper folding of glycoproteins. This mechanism makes it a potential candidate for therapeutic applications in diseases where glycoprotein folding is disrupted .
類似化合物との比較
Similar Compounds
5-(Morpholin-4-ylmethyl)quinolin-8-ol: Lacks the methoxymethyl group but shares the quinoline and morpholine moieties.
8-Hydroxyquinoline: A simpler structure with only the quinoline core and a hydroxyl group.
Uniqueness
5-(Methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit UGGT sets it apart from other quinoline derivatives .
特性
IUPAC Name |
5-(methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-11-13-9-12(10-18-5-7-21-8-6-18)16(19)15-14(13)3-2-4-17-15/h2-4,9,19H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRVCSFNZGTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2C=CC=NC2=C(C(=C1)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5888353.png)
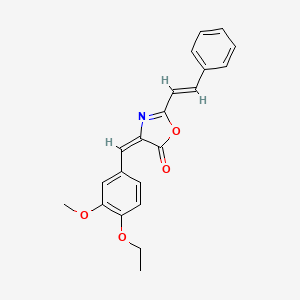
![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
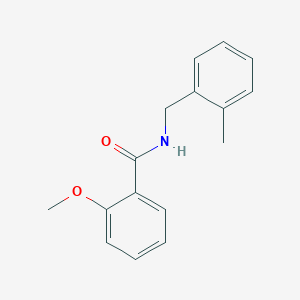
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)
![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)
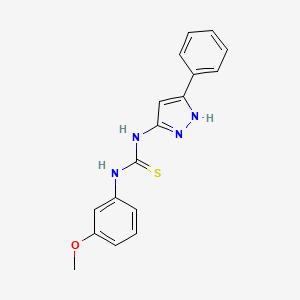
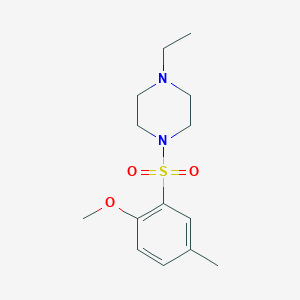
![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)
![[(Z)-[amino(phenyl)methylidene]amino] 2,5-dimethylbenzoate](/img/structure/B5888426.png)
![N-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5888430.png)
